N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide
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Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a promising candidate for drug development, and its unique chemical structure makes it an attractive target for further investigation.
Scientific Research Applications
Heterocyclic Compounds and Synthetic Protocols
Heterocyclic compounds, particularly those incorporating chromene and thiazole scaffolds, are pivotal in medicinal chemistry due to their broad spectrum of biological activities. Synthetic protocols for these compounds involve several strategies, including Suzuki coupling reactions, lactonization, reactions with 1,3-bis(silylenol ethers), radical-mediated cyclization, and electrophilic metal-based catalysts, offering efficient and simplified procedures for the synthesis of complex molecules (Mazimba, 2016).
Biological Significance of Hydroxycoumarins
Hydroxycoumarins, a class of coumarin compounds, showcase remarkable chemical, photochemical, and biological properties. Their synthesis primarily utilizes salicylic aldehyde and 1-(2-hydroxyphenyl)ethanone. Hydroxycoumarins, particularly 3-hydroxycoumarin, have been utilized in various biological fields, including genetics, pharmacology, and microbiology, highlighting their versatility and significance in scientific research (Yoda, 2020).
Quinoxaline Compounds in Drug Design
Quinoxaline and its analogs, with their heterocyclic structure comprising benzene and pyrazine rings, have been explored for their antitumoral properties and as catalyst ligands. The synthesis of quinoxaline derivatives involves condensing ortho-diamines with 1,2-diketones, demonstrating their potential in designing novel drugs (Pareek & Kishor, 2015).
Central Nervous System (CNS) Acting Drugs
Heterocycles containing functional chemical groups, such as nitrogen, sulfur, and oxygen, are significant in synthesizing compounds with CNS activity. These compounds have shown potential in addressing CNS disorders, which are increasing due to various factors, without the adverse effects associated with many current CNS drugs (Saganuwan, 2017).
Benzothiazole and Derivatives in Pharmacology
Benzothiazole, a heterocyclic aromatic compound, is a cornerstone in the development of bioactive heterocycles and natural products. It serves as a critical moiety in various biologically active compounds, underlining the extensive attention it has received from chemists. Its derivatives have been explored for antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties, making it a versatile scaffold in medicinal chemistry (Sumit, Kumar, & Mishra, 2020).
properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5S2/c25-20(14-5-7-15(8-6-14)31(26,27)24-9-11-28-12-10-24)23-21-22-19-16-3-1-2-4-17(16)29-13-18(19)30-21/h1-8H,9-13H2,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDHJRVYZLFTISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide |
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